molecular formula C14H10ClN3O B1418903 3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline CAS No. 1154708-22-1

3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline

Cat. No.: B1418903
CAS No.: 1154708-22-1
M. Wt: 271.7 g/mol
InChI Key: ODCLPELOSNERSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline is a heterocyclic compound featuring an oxadiazole ring substituted with a 2-chlorophenyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzohydrazide with cyanogen bromide to form the oxadiazole ring, followed by coupling with aniline under acidic conditions . The reaction conditions often require solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Nitro-oxadiazole derivatives.

    Reduction: Amino-oxadiazole derivatives.

    Substitution: Various substituted phenyl-oxadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline is used as a precursor for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, this compound has been investigated for its potential as an antimicrobial and anticancer agent. The presence of the oxadiazole ring is known to enhance biological activity, making it a promising candidate for drug development .

Medicine

In medicine, derivatives of this compound are studied for their potential therapeutic effects. The aniline and oxadiazole moieties contribute to its pharmacological properties, including anti-inflammatory and analgesic activities .

Industry

Industrially, this compound is used in the production of dyes, pigments, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The aniline moiety can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]aniline
  • 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline
  • 3-[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]aniline

Uniqueness

Compared to its analogs, 3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline exhibits unique properties due to the presence of the chlorine atom, which can influence its electronic distribution and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics and reactivity profiles.

Properties

IUPAC Name

3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O/c15-12-7-2-1-6-11(12)14-17-13(18-19-14)9-4-3-5-10(16)8-9/h1-8H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCLPELOSNERSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline
Reactant of Route 2
Reactant of Route 2
3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline
Reactant of Route 3
Reactant of Route 3
3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline
Reactant of Route 4
Reactant of Route 4
3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline
Reactant of Route 5
Reactant of Route 5
3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline
Reactant of Route 6
Reactant of Route 6
3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.